

A Comparative Analysis of Predicted vs. Experimental Spectra for 3-Methylcyclobutanol

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Compound of Interest

Compound Name: 3-Methylcyclobutanol

Cat. No.: B1603523

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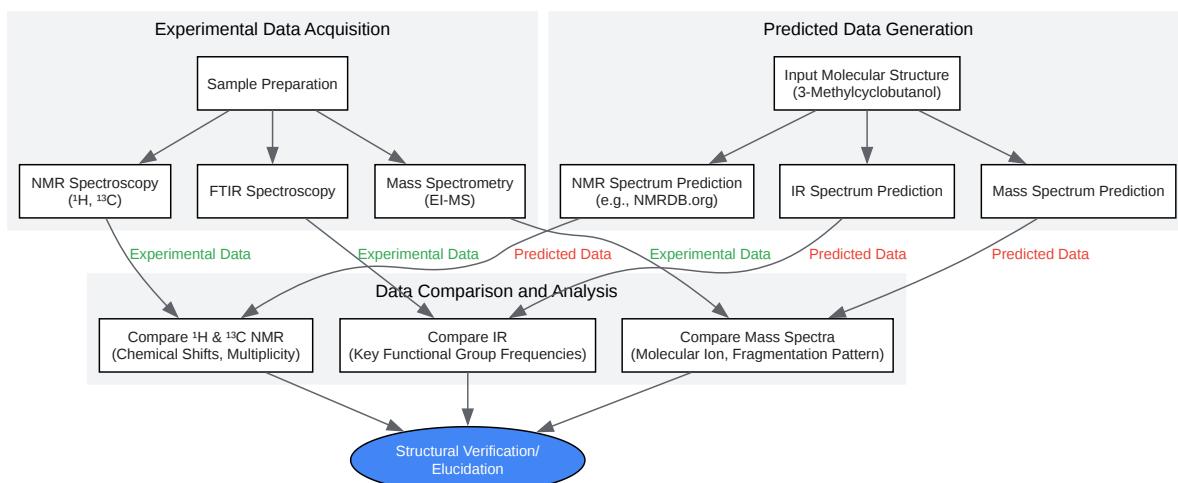
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In the pursuit of robust and reliable compound identification and characterization, researchers frequently rely on a combination of experimental spectroscopic data and theoretical predictions. This guide provides a comparative analysis of predicted and readily available experimental spectral data for the cyclic alcohol, **3-methylcyclobutanol**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis by offering a side-by-side comparison of predicted ¹H NMR, ¹³C NMR, IR, and mass spectra with established experimental parameters.

Due to the limited availability of public experimental spectra for **3-methylcyclobutanol**, this guide utilizes predicted data generated from open-access online databases and software. The predicted spectra offer a theoretical baseline that can be cross-referenced with experimentally acquired data.

Workflow for Spectral Comparison

The process of comparing experimental and predicted spectral data is a critical step in structural elucidation and verification. The following workflow outlines the key stages involved in this comparative analysis.



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